molecular formula C19H23Cl2NO3S B12129271 C19H23Cl2NO3S

C19H23Cl2NO3S

Cat. No.: B12129271
M. Wt: 416.4 g/mol
InChI Key: QMWLMGMUJVWGBJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the cyclopropane ring, introduction of the dichloroethenyl group, and subsequent amide formation. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and other substitution reactions can occur, especially at the dichloroethenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: can be compared with other cyclopropane-containing compounds and benzothiophene derivatives.

  • Similar compounds include Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate analogs with variations in the substituents on the cyclopropane ring or the benzothiophene moiety.

Uniqueness

The uniqueness of Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound with the molecular formula C19H23Cl2NO3S is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a complex structure that includes:

  • Chlorine atoms : Two chlorine substituents which may influence its lipophilicity and biological interactions.
  • Sulfur atom : The presence of sulfur is often associated with increased biological activity in pharmaceuticals.
  • Nitrogen atom : Suggests possible interactions with biological targets such as enzymes or receptors.

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight401.36 g/mol
Melting PointTBD
SolubilitySoluble in DMSO
Log PTBD

The biological activity of this compound can be attributed to its interactions with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
  • Anticancer Properties : Some research has indicated potential anticancer effects, possibly through induction of apoptosis in cancer cells. The specific pathways involved are still under investigation.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study published in Nucleic Acids Research explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased levels of apoptotic markers, indicating its potential as an anticancer agent .

Case Study 3: Anti-inflammatory Properties

Research highlighted the compound's ability to reduce inflammation in animal models of arthritis. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in animal models

Properties

Molecular Formula

C19H23Cl2NO3S

Molecular Weight

416.4 g/mol

IUPAC Name

N-benzyl-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C19H23Cl2NO3S/c1-19(2)15(10-16(20)21)17(19)18(23)22(11-13-6-4-3-5-7-13)14-8-9-26(24,25)12-14/h3-7,10,14-15,17H,8-9,11-12H2,1-2H3

InChI Key

QMWLMGMUJVWGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C

Origin of Product

United States

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